molecular formula C17H15ClFNO B1325708 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone CAS No. 898771-85-2

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

Cat. No.: B1325708
CAS No.: 898771-85-2
M. Wt: 303.8 g/mol
InChI Key: SWMRRKKHLXUYFC-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone is a benzophenone derivative that has garnered attention in various fields such as pharmaceuticals, cosmetics, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone typically involves the reaction of 3-chloro-4-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzophenone derivatives.

    Oxidation: Formation of benzophenone ketones.

    Reduction: Formation of benzophenone alcohols.

Scientific Research Applications

3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a synthetic building block for the development of new compounds.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized as a plant growth regulator in agrochemical formulations.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell damage. In its role as a plant growth regulator, it may interact with plant hormones and signaling pathways to modulate growth and development.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone
  • 3’-Azetidinomethyl-3-chloro-4-methylbenzophenone
  • 3’-Azetidinomethyl-3-chloro-4-bromobenzophenone

Uniqueness

3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone stands out due to its unique combination of a chloro and fluoro substituent on the benzophenone core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-10-14(5-6-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMRRKKHLXUYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643264
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-85-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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